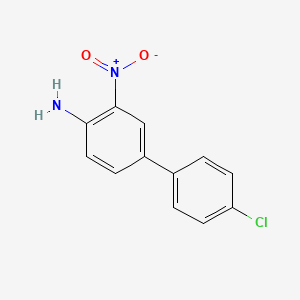

4-(4-Chlorophenyl)-2-nitroaniline

Description

Significance as a Versatile Synthetic Intermediate

The strategic placement of the nitro and amine functionalities makes 4-(4-Chlorophenyl)-2-nitroaniline a key starting material for the synthesis of various heterocyclic compounds and other complex organic molecules. Its versatility stems from the ability to selectively transform the nitro group, engage the amine in further reactions, or modify the aromatic rings.

A pivotal application of this compound is in the synthesis of substituted N-phenyl-o-phenylenediamines. The nitro group can be readily reduced to a primary amine, yielding N1-(4-chlorophenyl)benzene-1,2-diamine. chemicalbook.comchemicalbook.com This reduction is a critical step, as the resulting diamine is a valuable building block for a variety of heterocyclic systems. For example, a mixture of ethanol (B145695), a saturated solution of ammonium (B1175870) chloride, and iron powder can be used to heat N-(4-chlorophenyl)-2-nitrobenzenamine, producing N1-(4-Chlorophenyl)benzene-1,2-diamine with a high yield of 93.2%. chemicalbook.comchemicalbook.com

This synthesized diamine, N-(4-Chlorophenyl)-1,2-phenylenediamine, serves as a reagent in the preparation of monoaminophenazine dyes and N-(p-chloro)phenylbenzimidazolin-2-one. chemicalbook.com Furthermore, it is instrumental in synthesizing analogues of clofazimine (B1669197), a well-known antileprosy and anti-tuberculosis drug, which are being investigated for their potential as antileishmanial and antiplasmodial agents. chemicalbook.compharmaffiliates.com

The general class of nitroanilines, to which this compound belongs, are well-established intermediates in the production of dyes and materials where their electronic and optical properties are exploited. ontosight.ai

Research Landscape and Key Areas of Investigation

The current research involving this compound and its derivatives is primarily centered on medicinal chemistry and the development of novel bioactive compounds. The core structure is seen as a scaffold that can be elaborated to generate molecules with specific therapeutic properties.

A significant area of investigation is the development of new antimicrobial and anticancer agents. ontosight.aimdpi.com The N-(4-chlorophenyl)aniline moiety is a feature in various pharmacologically active molecules. For instance, research into novel iodoquinazoline derivatives has shown that compounds incorporating a 4-substituted-anilino nucleus can exhibit potent antitumor activities. nih.gov Similarly, studies on new synthetic nitro-pyrrolomycins have highlighted the importance of halogenated phenyl rings in conferring anticancer and antibacterial properties. mdpi.com While not direct syntheses from this compound, these studies underscore the research interest in the structural motifs present in the compound.

Another active research direction is the synthesis of complex heterocyclic compounds with potential biological activity. Sulphonamide derivatives, known for their diverse medicinal applications including anticancer and antidiabetic properties, have been synthesized from related nitroaromatic precursors. nih.gov The synthesis of pyrimidine (B1678525) derivatives is also a major focus, with many studies reporting significant anticancer and antimicrobial activities for newly created compounds. thepharmajournal.com These research avenues illustrate a broader strategy in drug discovery where fragments like 4-chloroaniline (B138754) and nitroaniline are combined and cyclized to create libraries of potential therapeutic agents.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | N-(4-chlorophenyl)-2-nitroaniline | sigmaaldrich.com |

| CAS Number | 23008-56-2 | sigmaaldrich.com |

| Molecular Formula | C₁₂H₉ClN₂O₂ | nih.gov |

| Molecular Weight | 248.67 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | RCLKXSIRDRWUGX-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Synthetic Applications of this compound

| Application | Product Class | Significance | Source(s) |

| Reduction of Nitro Group | N-Aryl-benzene-1,2-diamines | Key intermediate for heterocycles, precursor for clofazimine analogues. | chemicalbook.comchemicalbook.comsynzeal.com |

| Intermediate Synthesis | Dyes | Used in the preparation of monoaminophenazine dyes. | chemicalbook.com |

| Intermediate Synthesis | Pharmaceuticals | Precursor for potential antileishmanial and antiplasmodial agents. | chemicalbook.compharmaffiliates.com |

Structure

3D Structure

Properties

Molecular Formula |

C12H9ClN2O2 |

|---|---|

Molecular Weight |

248.66 g/mol |

IUPAC Name |

4-(4-chlorophenyl)-2-nitroaniline |

InChI |

InChI=1S/C12H9ClN2O2/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(7-9)15(16)17/h1-7H,14H2 |

InChI Key |

BEFVPMUDHIUIDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)N)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Pathways

Direct Synthesis Approaches

The direct formation of the N-aryl bond in 4-(4-Chlorophenyl)-2-nitroaniline can be accomplished through modern cross-coupling reactions, which offer significant advantages over classical methods in terms of efficiency and substrate scope.

The synthesis of N-aryl anilines, such as this compound, can be achieved through transition metal-catalyzed cross-coupling reactions. The Ullmann condensation and the Buchwald-Hartwig amination are two prominent methods for this transformation. wikipedia.orgwikipedia.org

The Ullmann condensation traditionally involves the copper-catalyzed reaction of an aryl halide with an amine at elevated temperatures. wikipedia.org In the context of synthesizing this compound, this would involve the reaction of 2-nitroaniline (B44862) with 1-chloro-4-iodobenzene (B104392). The presence of an electron-withdrawing nitro group on the aniline (B41778) can activate the molecule for such coupling reactions. wikipedia.org

A more contemporary and often milder alternative is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. wikipedia.org This method has become a cornerstone of modern organic synthesis for the formation of C-N bonds. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand to couple an amine with an aryl halide or triflate. wikipedia.org For the synthesis of this compound, this would involve the coupling of 2-nitroaniline with 1-chloro-4-iodobenzene in the presence of a suitable palladium catalyst and a phosphine ligand, such as X-Phos. beilstein-journals.org The choice of ligand is crucial and can significantly influence the reaction's efficiency and scope. wikipedia.orgbeilstein-journals.org

| Reaction Name | Catalyst | Reactants | General Conditions |

| Ullmann Condensation | Copper (e.g., CuI) | 2-Nitroaniline, 1-Chloro-4-iodobenzene | High temperature, polar solvent |

| Buchwald-Hartwig Amination | Palladium (e.g., Pd(OAc)2) with phosphine ligand (e.g., X-Phos) | 2-Nitroaniline, 1-Chloro-4-iodobenzene | Base, inert atmosphere |

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a powerful tool for generating molecular diversity. While direct MCR derivatization of this compound itself is not extensively documented, the principles of MCRs can be applied to its derivatives to construct heterocyclic systems. For instance, MCRs are widely used in the synthesis of thiazole (B1198619) derivatives. researchgate.net A plausible strategy would involve the reduction of the nitro group in this compound to the corresponding diamine, which could then participate in an MCR to form a thiazole ring.

Utilization as a Precursor in Complex Molecule Synthesis

The true synthetic utility of this compound lies in its role as a precursor for a variety of complex heterocyclic molecules. The presence of both a nitro group and a secondary amine allows for a range of chemical transformations, leading to the formation of thiazoles, pyridines, triazoles, and benzimidazoles.

The synthesis of thiazole derivatives often involves the reaction of a thioamide with an α-haloketone. While not a direct application, this compound can be envisioned as a starting point for creating a substituted thioamide through a series of functional group transformations. More directly, the amino group of the reduced diamine derivative can be part of a thiazole ring formation. ontosight.aiijcce.ac.ir

The synthesis of functionalized pyridine (B92270) derivatives can be approached through various strategies. dntb.gov.uadigitellinc.comnih.gov One potential route involves the modification of the aniline nitrogen and subsequent cyclization. For instance, N-aryl-o-nitroanilines can be transformed into enamines, which are key intermediates in pyridine synthesis. nih.gov

Triazole derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities. nih.govfrontiersin.org The synthesis of 1,2,4-triazoles can be achieved from N-substituted o-nitroanilines. A plausible pathway involves the reduction of the nitro group of this compound, followed by diazotization of the resulting primary amine and subsequent cyclization with a suitable nitrogen-containing nucleophile to form the triazole ring. frontiersin.org

A particularly intriguing application is the synthesis of spiro indole-triazole derivatives . The synthesis of spiro[indole-3,3'- dntb.gov.uaorganic-chemistry.orgresearchgate.nettriazol]-2(1H)-ones has been reported through the reaction of amidrazones with 2-(2-oxoindolin-3-ylidene)malononitrile. researchgate.net Although this does not directly start from this compound, it provides a template for how a triazole ring can be fused in a spirocyclic fashion to an indole (B1671886) system. A hypothetical route could involve the conversion of this compound into a suitable amidrazone precursor. Furthermore, 1,3-dipolar cycloaddition reactions are a powerful tool for the synthesis of spiro-heterocycles, including those containing indole and triazole moieties. researchgate.netnih.govmdpi.com

| Heterocycle | Key Intermediate from this compound | Synthetic Strategy |

| Triazole | N-(4-chlorophenyl)-benzene-1,2-diamine | Diazotization and cyclization |

| Spiro Indole-Triazole | Substituted amidrazone | Reaction with isatin (B1672199) derivative or 1,3-dipolar cycloaddition |

The synthesis of benzimidazoles is a well-established transformation where this compound serves as a direct and valuable precursor. A highly efficient one-step method involves the reductive cyclization of o-nitroanilines with aldehydes. organic-chemistry.orgrsc.org In this reaction, the nitro group of this compound is reduced in situ, typically using a reducing agent like sodium dithionite (B78146) (Na2S2O4), to form the corresponding diamine. This diamine then condenses with an aldehyde to form the benzimidazole (B57391) ring system. organic-chemistry.org This method is versatile and accommodates a wide range of aldehydes, leading to a diverse library of 2-substituted benzimidazoles. organic-chemistry.org

Alternatively, the Phillips condensation provides another route to benzimidazoles. impactfactor.orgindexcopernicus.comijsrst.com This method involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under acidic conditions. indexcopernicus.com Therefore, this compound would first need to be reduced to N-(4-chlorophenyl)-benzene-1,2-diamine. This diamine can then be reacted with a suitable carboxylic acid to yield the corresponding 1-(4-chlorophenyl)-1H-benzo[d]imidazole derivative.

| Reaction Name | Reactants | Key Transformation | Resulting Heterocycle |

| Reductive Cyclization | This compound, Aldehyde, Reducing Agent (e.g., Na2S2O4) | In situ nitro reduction and condensation | 2-Substituted-1-(4-chlorophenyl)benzimidazole |

| Phillips Condensation | N-(4-chlorophenyl)-benzene-1,2-diamine, Carboxylic Acid | Condensation under acidic conditions | 1,2-Disubstituted benzimidazole |

Generation of Sulfonamide Derivatives

Pathways to Pyrrolo[1,2-a]quinoxaline (B1220188) Derivatives

The synthesis of the pyrrolo[1,2-a]quinoxaline scaffold is of significant interest in medicinal chemistry due to the biological activities of these derivatives. nih.gov A common strategy for constructing this tricycle involves the cyclization of a 1-(2-aminophenyl)pyrrole precursor with an aldehyde or its equivalent. researchgate.netrsc.org

A potential, though not explicitly documented, pathway starting from this compound would first involve the reduction of the nitro group to form N-(4-chlorophenyl)benzene-1,2-diamine. This intermediate would then require a subsequent reaction, such as a Clauson-Kaas reaction, to construct the pyrrole (B145914) ring, followed by cyclization to form the quinoxaline (B1680401) system. However, a direct, one-pot or sequential synthesis route starting from this compound or its immediate reduction product to yield pyrrolo[1,2-a]quinoxalines is not described in the surveyed literature. The primary documented routes begin with precursors that already contain the pyrrole moiety attached to the aniline ring. nih.govresearchgate.net

Formation of N-Substituted-Benzene-1,2-diamines

The reduction of the nitro group in this compound provides a direct pathway to N-(4-chlorophenyl)benzene-1,2-diamine, a valuable synthetic intermediate. nih.govchemicalbook.com Research has identified several effective methods for this transformation, offering high yields and practical advantages.

One highly efficient method employs thiourea (B124793) dioxide (TDO) as the reducing agent in an alkaline medium. nih.gov The reaction of this compound with thiourea dioxide in the presence of sodium hydroxide (B78521) results in the formation of N-(4-chlorophenyl)benzene-1,2-diamine in excellent yield. nih.gov This method is noted for being environmentally friendly, as the primary byproduct is urea, which can be easily separated from the product by filtration. nih.gov

An alternative classical approach involves reduction using iron powder in the presence of an ammonium (B1175870) chloride solution. chemicalbook.com Heating a mixture of this compound and iron powder in ethanol (B145695) and a saturated aqueous solution of ammonium chloride also affords the desired N-(4-chlorophenyl)benzene-1,2-diamine in high yield. chemicalbook.com This method represents a robust and well-established procedure for nitro group reduction.

The resulting N-(4-chlorophenyl)benzene-1,2-diamine serves as a key building block for the synthesis of other complex molecules, including clofazimine (B1669197) analogs with potential biological activities. chemicalbook.compharmaffiliates.com

Table 1. Synthesis of N-(4-chlorophenyl)benzene-1,2-diamine

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Thiourea dioxide, Sodium hydroxide, 50 °C | N-(4-chlorophenyl)benzene-1,2-diamine | 94% | nih.gov |

| This compound | Iron powder, Ammonium chloride, Ethanol, Water, 70 °C, 2h | N-(4-chlorophenyl)benzene-1,2-diamine | 93.2% | chemicalbook.com |

Elucidation of Chemical Reactivity and Transformation Mechanisms

Reduction Reactions of the Nitro Group

The reduction of the nitro group is a fundamental transformation of 4-(4-Chlorophenyl)-2-nitroaniline, leading to the formation of the corresponding diamine, N-(4-chlorophenyl)benzene-1,2-diamine. This product is a valuable precursor in the synthesis of various heterocyclic compounds and other complex organic molecules. The reduction can be achieved through several methods, ranging from traditional catalytic hydrogenation to more environmentally friendly approaches. researchgate.netwikipedia.org

Catalytic Hydrogenation: This is a widely employed method for the reduction of nitroarenes. commonorganicchemistry.com

Palladium on Carbon (Pd/C): Catalytic hydrogenation using hydrogen gas in the presence of a palladium on carbon catalyst is a highly effective method for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com However, a significant drawback of this method is its potential to react with other functional groups present in the molecule. commonorganicchemistry.com

Raney Nickel: Raney nickel is another effective catalyst for the reduction of nitro groups. It is often preferred over Pd/C when the substrate contains aromatic halides (I, Br, Cl) to avoid dehalogenation. commonorganicchemistry.com

Non-Catalytic Reduction: Several non-catalytic methods are also available, offering milder reaction conditions and selectivity.

Metal-Acid Systems: The use of metals like iron (Fe) or zinc (Zn) in an acidic medium, such as acetic acid, provides a mild and selective method for reducing nitro groups to amines, often in the presence of other reducible functionalities. commonorganicchemistry.com

Tin(II) Chloride (SnCl₂): This reagent offers a mild method for the reduction of nitro groups to amines and is compatible with various other functional groups. commonorganicchemistry.com

Sodium Sulfide (B99878) (Na₂S): Sodium sulfide can be a useful alternative when hydrogenation or acidic conditions are not suitable for the substrate. It can sometimes selectively reduce one nitro group in the presence of others and generally does not reduce aliphatic nitro groups. commonorganicchemistry.com

| Reagent/Catalyst | Conditions | Key Features | Reference |

|---|---|---|---|

| H₂/Pd/C | Hydrogen gas, Palladium on carbon | Highly efficient for both aromatic and aliphatic nitro groups. | commonorganicchemistry.com |

| H₂/Raney Nickel | Hydrogen gas, Raney Nickel | Preferred for substrates with aromatic halides to prevent dehalogenation. | commonorganicchemistry.com |

| Fe/Acid | Iron metal in acidic medium (e.g., Acetic Acid) | Mild and selective reduction. | commonorganicchemistry.com |

| Zn/Acid | Zinc metal in acidic medium (e.g., Acetic Acid) | Mild and selective reduction. | commonorganicchemistry.com |

| SnCl₂ | Tin(II) chloride | Mild reduction compatible with many functional groups. | commonorganicchemistry.com |

| Na₂S | Sodium sulfide | Useful when hydrogenation or acidic conditions are not suitable; can be selective. | commonorganicchemistry.com |

In a move towards more environmentally benign synthesis, thiourea (B124793) dioxide (formamidine sulfinic acid) has been identified as an effective reducing agent for N-substituted-2-nitroanilines, including N-(4-chlorophenyl)-2-nitroaniline. This method offers a green and practical alternative to traditional reduction protocols. The reaction is typically carried out in the presence of sodium hydroxide (B78521) and results in a high yield of the corresponding N-substituted-benzene-1,2-diamine. A significant advantage of this method is that the by-product is urea, which is environmentally friendly and easily separated from the product by filtration. researchgate.net For instance, the reduction of N-(4-chlorophenyl)-2-nitroaniline using thiourea dioxide has been reported to yield N-(4-chlorophenyl)benzene-1,2-diamine in a good yield of 94%. researchgate.net

Diazotization Reactions and Subsequent Transformations

The primary amino group in this compound can undergo diazotization, a process that converts it into a diazonium salt. This transformation is a cornerstone of aromatic chemistry, opening up a wide array of synthetic possibilities.

The formation of a diazonium salt from a primary aromatic amine like this compound involves its reaction with nitrous acid (HNO₂). youtube.comlibretexts.org Since nitrous acid is unstable, it is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (typically below 5°C). libretexts.orgmiracosta.edu The resulting diazonium salt solution is generally unstable and is used immediately in subsequent reactions. libretexts.org The mechanism involves the addition of the nitrosonium ion (NO⁺) to the amino group, followed by a series of proton transfers and the elimination of water to form the diazonium ion (-N₂⁺). youtube.com

Diazonium salts are highly reactive intermediates that can be used to modify surfaces. One important application is the grafting of organic layers onto various substrates. This is often achieved through the reduction of the diazonium salt. mdpi.com The reduction process can be initiated by electrochemical methods, where the application of a potential triggers the homolytic cleavage of the C-N bond, releasing nitrogen gas and generating an aryl radical. mdpi.com This highly reactive radical can then covalently bond to the surface. This technique allows for the formation of well-defined and stable organic films on materials like carbon and gold, which is particularly useful in the development of biosensors and other electronic devices. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

The aromatic rings of this compound are susceptible to nucleophilic aromatic substitution (SNAr) reactions. In this type of reaction, a nucleophile replaces a leaving group, such as a halide, on the aromatic ring. wikipedia.org The presence of strong electron-withdrawing groups, such as the nitro group, positioned ortho or para to the leaving group, is crucial for activating the ring towards nucleophilic attack. wikipedia.orglibretexts.org

Oxidation Reactions and Derived Products

The oxidation of N-substituted anilines, such as this compound, can proceed through various pathways, yielding a range of products depending on the oxidant and reaction conditions. The presence of both an electron-withdrawing nitro group and a halogen substituent on the aromatic rings adds complexity to its oxidative chemistry.

Research into the oxidation of substituted anilines has shown that these reactions can be controlled to selectively produce different compounds. For instance, the oxidation of anilines can be directed to form either azoxybenzenes or nitrobenzenes by adjusting the basicity of the reaction medium when using hydrogen peroxide as the oxidant. acs.org In a study on the oxidation of various substituted anilines, it was found that both electron-rich and electron-poor anilines could be converted to the corresponding azoxybenzenes in high yields. acs.org

Furthermore, the oxidation of anilines bearing fluoro substituents, such as 2,6-difluoroaniline, with peroxybenzoic acid has been shown to yield the corresponding nitroso-compounds. rsc.org This suggests that under specific oxidative conditions, the amino group of this compound could potentially be oxidized to a nitroso group.

The oxidation of N-substituted anilines can also lead to the formation of N-aryl nitrenoid intermediates. A study on the low-temperature, protecting-group-free oxidation of 2-substituted anilines using phenyliodine(III) diacetate (PIFA) in the presence of an acid catalyst generated an electrophilic N-aryl nitrenoid. This reactive intermediate could then participate in carbon-nitrogen bond formation to construct functionalized N-heterocycles. acs.org

The table below summarizes potential oxidation products based on the reactivity of analogous compounds.

| Starting Material Analogue | Oxidizing Agent | Product Type(s) |

| Substituted Anilines | Hydrogen Peroxide (with base) | Azoxybenzenes, Nitrobenzenes |

| 2,6-Difluoroaniline | Peroxybenzoic Acid | Nitroso-compounds |

| 2-Substituted Anilines | Phenyliodine(III) diacetate (PIFA) / Acid | N-Aryl Nitrenoid Intermediates |

Acid-Catalyzed Reactions

The presence of the secondary amine functionality in this compound allows it to participate in acid-catalyzed reactions. The lone pair of electrons on the nitrogen atom can be protonated, leading to the formation of an anilinium ion and rendering the aromatic rings more susceptible to certain nucleophilic attacks or rearrangements.

A well-documented acid-catalyzed reaction involving a related compound is the hydrolysis of N-acetylated anilines. For example, 4-nitroacetanilide can be hydrolyzed to 4-nitroaniline (B120555) in the presence of an acid catalyst like sulfuric acid. youtube.com The mechanism involves the protonation of the amide oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent proton transfer and elimination of acetic acid yield the corresponding aniline (B41778). youtube.comscribd.com This indicates that under acidic conditions, cleavage of the N-aryl bond in this compound, while not as facile as amide hydrolysis, could be a potential transformation.

Furthermore, the amino group can participate in acid-catalyzed imine formation with aldehydes and ketones. The reaction is initiated by the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the amine. The resulting carbinolamine then undergoes dehydration, facilitated by the acid catalyst, to form an iminium ion, which is then deprotonated to yield the imine. youtube.com

Mechanistic Insights into Related Aromatic Amine Transformations (e.g., Nitrosative Dealkylation)

Nitrosative dealkylation is a significant transformation for tertiary aromatic amines and can provide mechanistic insights into the potential reactivity of the secondary amine in this compound under nitrosating conditions. Studies on N,N-dialkyl aromatic amines have elucidated the mechanism of this reaction. nih.govresearchgate.net

The reaction is initiated by the oxidation of the amine by the nitrosonium ion (NO+), which is typically generated from nitrous acid in acidic media. This oxidation leads to the formation of an amine radical cation. nih.govresearchgate.net Subsequently, a hydrogen atom is abstracted from a carbon atom adjacent to the nitrogen by another molecule, such as nitrogen dioxide (NO2), to form an iminium ion. nih.govresearchgate.net This iminium ion is then susceptible to hydrolysis, which cleaves the alkyl group and results in a secondary amine and a carbonyl compound.

The regioselectivity of the dealkylation (i.e., which alkyl group is removed) is influenced by the acidity of the reaction medium. nih.govresearchgate.net At high acidity, de-ethylation is favored over de-methylation in N-ethyl-N-methylanilines. nih.govresearchgate.net This is attributed to competing reaction pathways, including the elimination of NOH from a nitrosammonium ion and the deprotonation of the radical cation to form an α-amino radical, which is then oxidized to the iminium ion. nih.govresearchgate.net

While this compound is a secondary amine and thus does not undergo dealkylation, the initial steps of nitrosation at the nitrogen atom to form an N-nitrosamine are highly relevant. Secondary amines are known to react with nitrous acid to form N-nitrosamines, which are a class of potent carcinogens. youtube.comcuni.cz

Incompatibilities and Controlled Reactivity

The chemical reactivity of this compound necessitates careful handling and storage to prevent hazardous reactions. Its incompatibility with certain classes of reagents is primarily due to the presence of the nitro and amino functionalities.

Furthermore, this compound is incompatible with strong acids. The basic amino group will react exothermically with strong acids. Of particular note is its reaction with nitric acid, which can form explosive products. acs.org

Controlled reactivity is essential when using this compound in chemical synthesis. The electron-withdrawing nature of the nitro group deactivates the aniline ring towards electrophilic substitution, while the chlorine atom also influences the regioselectivity of such reactions. Conversely, the amino group activates the ring towards electrophilic attack, although this effect is tempered by the nitro group. The controlled oxidation of related anilines to either azoxybenzenes or nitrobenzenes highlights the possibility of directing the reactivity of this compound towards specific products by careful selection of reaction conditions. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Modes

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Each functional group has a characteristic absorption frequency range, making FT-IR an excellent tool for qualitative analysis. For 4-(4-chlorophenyl)-2-nitroaniline, the key functional groups are the amine (NH₂), the nitro group (NO₂), the carbon-chlorine bond (C-Cl), and the substituted benzene (B151609) rings.

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The nitro group (NO₂) would be identified by its strong asymmetric and symmetric stretching vibrations, typically found near 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The presence of the aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions within the 1400-1600 cm⁻¹ range. The C-Cl stretch for the chlorophenyl group is anticipated in the lower frequency region, generally between 700 and 800 cm⁻¹.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300-3500 | Asymmetric & Symmetric Stretch | N-H (Amine) |

| >3000 | C-H Stretch | Aromatic |

| 1500-1570 | Asymmetric Stretch | N-O (Nitro) |

| 1400-1600 | C=C Stretch | Aromatic Ring |

| 1300-1370 | Symmetric Stretch | N-O (Nitro) |

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. Vibrations that are symmetric and involve less change in dipole moment tend to be strong in Raman spectra. For this compound, the symmetric vibrations of the nitro group and the stretching of the carbon-carbon bonds within the aromatic rings would likely produce strong Raman signals. The biphenyl (B1667301) C-C linkage should also be Raman active. This technique is particularly useful for observing non-polar bonds that are weak absorbers in FT-IR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Connectivity

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the protons on the two distinct aromatic rings would resonate in the aromatic region of the spectrum, typically between 6.5 and 8.5 ppm. The protons on the nitro-substituted ring would be influenced by the strong electron-withdrawing effect of the NO₂ group and the electron-donating effect of the NH₂ group. The protons on the chlorophenyl ring would show a characteristic splitting pattern, likely two doublets, due to the influence of the chlorine atom. The two protons of the primary amine (NH₂) would appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (Nitroaniline ring) | 7.0 - 8.2 | m (Multiplet) |

| Aromatic H (Chlorophenyl ring) | 7.2 - 7.6 | m (Multiplet) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. With two aromatic rings, this compound would be expected to show up to 12 distinct signals in the aromatic region (approximately 110-160 ppm), unless symmetry causes some signals to overlap. The carbon atoms directly attached to the electron-withdrawing nitro and chloro groups would be shifted downfield. Conversely, the carbon attached to the electron-donating amino group would be shifted upfield relative to an unsubstituted benzene ring. The quaternary carbons, those at the points of substitution and the biphenyl linkage, would typically show weaker signals than the protonated carbons.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-H | 110 - 135 |

| Aromatic C-Cl | 130 - 140 |

| Aromatic C-N (Amine) | 140 - 150 |

| Aromatic C-N (Nitro) | 145 - 155 |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. For this compound, the spectrum is dictated by its complex conjugated system. The structure incorporates an electron-donating secondary amine group (-NH-) and an electron-withdrawing nitro group (-NO2) attached to a phenyl ring, which is further substituted with a 4-chlorophenyl group on the amine. This arrangement creates a "push-pull" or donor-π-acceptor (D-π-A) system.

The UV-Vis spectrum of such compounds is generally characterized by absorption bands arising from π→π* and intramolecular charge transfer (ICT) transitions. chemrxiv.org The π→π* transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. chemrxiv.org The ICT transition is particularly significant in this molecule, where electron density is transferred from the electron-rich amino-phenyl moiety (the donor) to the electron-deficient nitro-phenyl moiety (the acceptor) upon photoexcitation. chemrxiv.orgulisboa.pt This ICT band is typically the lowest energy, longest wavelength absorption and is sensitive to solvent polarity. chemrxiv.orgulisboa.pt

In related nitroaniline compounds, studies have shown that both charge-transfer and locally excited configurations contribute to the primary absorption bands. ulisboa.pt The presence of the extensive π-conjugation across the two phenyl rings bridged by the nitrogen atom, combined with the potent donor and acceptor groups, is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to simpler nitroanilines. ulisboa.pt While specific experimental λmax values for this compound are not detailed in the reviewed literature, the electronic spectrum is anticipated to display intense absorptions characteristic of its significant intramolecular charge transfer nature.

Fluorescence Emission Spectroscopy for Luminescent Properties

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light energy. While many aromatic molecules are fluorescent, nitroaromatic compounds, including nitroanilines, often exhibit weak to non-existent fluorescence. Instead, they are widely recognized as efficient fluorescence quenchers.

The luminescent properties of this compound are not a prominent feature in scientific literature. Its electron-deficient nature, conferred by the nitro group, makes it an effective electron acceptor. When in the presence of a fluorescent molecule (a fluorophore), this compound can quench the fluorescence through a process known as photoinduced electron transfer (PET). nih.gov In this mechanism, the excited fluorophore transfers an electron to the nitroaromatic compound, returning to its ground state via a non-radiative pathway, thus diminishing the fluorescence emission.

This quenching capability is a significant property and has been leveraged in the development of fluorescent sensors for the detection of nitroaromatic compounds. Therefore, while this compound itself is not reported as a notable luminescent material, its interaction with luminescent species is a key aspect of its photophysical profile.

Mass Spectrometry and Elemental Analysis for Molecular Weight and Composition

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. The monoisotopic mass of N-(4-chlorophenyl)-2-nitroaniline is 248.03525 Da. uni.lu This value is crucial for high-resolution mass spectrometry, which can confirm the molecular formula by measuring the mass with high precision.

The molecular formula, C12H9ClN2O2 , provides the exact number of atoms of each element in the molecule. uni.luontosight.ainih.gov From this formula, the theoretical elemental composition can be calculated.

Table 1: Molecular Formula and Calculated Elemental Composition of this compound

| Property | Value |

| Molecular Formula | C12H9ClN2O2 |

| Average Mass | 248.67 g/mol |

| Monoisotopic Mass | 248.035255 g/mol |

| Carbon (C) % | 57.96% |

| Hydrogen (H) % | 3.65% |

| Chlorine (Cl) % | 14.26% |

| Nitrogen (N) % | 11.27% |

| Oxygen (O) % | 12.87% |

Data sourced from PubChem CID 89958 and calculated based on atomic weights. nih.gov

Mass spectrometry analysis, particularly with soft ionization techniques like electrospray ionization (ESI), would be expected to show prominent peaks corresponding to protonated or other adducted forms of the molecule. Predicted collision cross section (CCS) values, which relate to the ion's shape in the gas phase, have been calculated for various adducts. uni.lu

Table 2: Predicted Mass Spectrometry Data for Adducts of this compound

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

| [M+H]+ | 249.04253 | 151.7 |

| [M+Na]+ | 271.02447 | 159.0 |

| [M-H]- | 247.02797 | 158.3 |

| [M+NH4]+ | 266.06907 | 168.3 |

| [M+K]+ | 286.99841 | 150.2 |

| [M+H-H2O]+ | 231.03251 | 149.7 |

Table data is predictive and sourced from PubChemLite. uni.lu

Other Advanced Spectroscopic Techniques (e.g., Electron Paramagnetic Resonance (EPR) for Complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to the detection of species that possess unpaired electrons, making them paramagnetic. nih.govbiointerfaceresearch.com Such species include free radicals, radical ions, and complexes containing certain transition metal ions.

In its neutral, ground state, this compound is a closed-shell molecule with all electrons existing in pairs. Consequently, it is diamagnetic and does not exhibit an EPR signal. Standard EPR spectroscopy is therefore not a suitable technique for the direct characterization of this compound.

However, an EPR spectrum could be observed under specific circumstances. For instance:

Formation of Radical Ions: If the compound were to be chemically or electrochemically reduced to a radical anion or oxidized to a radical cation, the resulting species with its unpaired electron would be EPR active.

Complexation with Paramagnetic Metals: If this compound were used as a ligand to form a coordination complex with a paramagnetic metal ion (e.g., Cu(II), Mn(II), certain Fe species), the resulting complex could be studied by EPR. biointerfaceresearch.com The EPR spectrum would provide information about the electronic environment of the metal center and its interaction with the ligand.

No studies reporting the EPR spectra of such radical ions or metal complexes of this compound were identified in the searched literature.

Computational Chemistry Investigations: Insights into Molecular Structure and Reactivity

Density Functional Theory (DFT) and Ab Initio Quantum Chemical Calculations

Comprehensive DFT and ab initio quantum chemical calculations are powerful tools for elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. These methods could provide significant insights into the characteristics of 4-(4-Chlorophenyl)-2-nitroaniline.

Geometry Optimization and Precise Structural Parameters (Bond Lengths, Bond Angles, Dihedral Angles)

A geometry optimization using DFT or ab initio methods would yield the most stable three-dimensional conformation of the this compound molecule. This process would provide precise data on bond lengths, bond angles, and dihedral angles. However, specific values from such a study on the target molecule are not currently available.

Electronic Structure Analysis

The electronic properties of a molecule are fundamental to understanding its behavior in chemical reactions.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. Without specific computational studies, the HOMO and LUMO energy levels for this compound cannot be provided.

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity. A smaller energy gap generally implies higher reactivity. The specific HOMO-LUMO energy gap for this compound has not been reported in the searched literature.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other reagents. An MEP analysis for this compound would identify the likely sites for electrophilic and nucleophilic attack, but such a map is not currently available.

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, offering insights into the electron density distribution. This data helps in understanding the electrostatic interactions and bonding within the molecule. Specific Mulliken atomic charges for this compound have not been found in the existing literature.

Natural Bonding Orbital (NBO) Analysis: Intermolecular Electronic Interactions, Stabilization Energies, and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into a localized Lewis-like structure, consisting of 1-center (lone pairs) and 2-center (bonds) orbitals. wikipedia.org This approach provides an intuitive chemical picture of bonding and allows for the quantitative analysis of charge transfer and hyperconjugative interactions between orbitals.

For a molecule like this compound, NBO analysis would reveal key intramolecular interactions. Significant stabilization would be expected from:

Intra-ring delocalization: Interactions between π orbitals of the aromatic rings (π(C-C) → π*(C-C)).

Substituent-ring interactions: Delocalization of electron density from the lone pairs of the amino group nitrogen (n(N)) and nitro group oxygens (n(O)) into the antibonding π* orbitals of the phenyl ring. The lone pairs on the chlorine atom would also contribute to these interactions.

Inter-ring conjugation: Interactions between the π systems of the two phenyl rings, which are crucial for understanding the electronic communication across the molecule.

The table below presents illustrative donor-acceptor interactions and their calculated stabilization energies for a related substituted aniline (B41778) derivative, demonstrating the type of data obtained from an NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C1-C2) | π(C3-C4) | 19.85 | π → π (Intra-ring) |

| n(N7) | π(C1-C6) | 45.50 | n → π (Lone Pair Delocalization) |

| n(O8) | π(N9-C2) | 35.10 | n → π (Lone Pair Delocalization) |

| n(Cl10) | π(C1'-C6') | 10.16 | n → π (Lone Pair Delocalization) |

Data is representative and based on findings for similar substituted aromatic compounds to illustrate the principles of NBO analysis. materialsciencejournal.org

HOMA Indices for Aromaticity and π-Electron Delocalization

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index used to quantify the aromaticity of a cyclic system. nih.gov It evaluates the degree of bond length alternation in a ring compared to an ideal, fully aromatic system (like benzene), for which the HOMA value is defined as 1. nih.gov Values close to 1 indicate high aromaticity and significant π-electron delocalization, while values close to or below zero suggest a non-aromatic or anti-aromatic character. dtu.dk

The HOMA index is calculated using the following formula: HOMA = 1 - [α/n * Σ(R_opt - R_i)^2]

Where:

n is the number of bonds in the ring.

α is an empirical normalization constant.

R_opt is the optimal bond length for an aromatic system.

R_i is the actual calculated bond length.

For this compound, HOMA analysis would be applied to both the 2-nitroaniline (B44862) ring and the 4-chlorophenyl ring. It would be expected that both rings exhibit a high degree of aromaticity. However, the presence of electron-withdrawing (NO₂, Cl) and electron-donating (NH₂) substituents can slightly alter the geometry and π-electron distribution of the rings, causing minor deviations from the ideal HOMA value of 1. researchgate.net For instance, studies on nitrobenzenes show that the addition of nitro groups can lead to a slight decrease in the aromaticity of the central ring. researchgate.net

Vibrational Frequency Calculations and Theoretical Spectral Assignments

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides a fingerprint of a molecule based on its characteristic vibrational modes. Computational methods, particularly DFT, are highly effective in calculating the harmonic vibrational frequencies of molecules. nih.govglobalresearchonline.net These theoretical calculations are crucial for the accurate assignment of the experimental spectral bands to specific molecular motions, such as stretching, bending, and wagging. jchps.com

A theoretical vibrational analysis for this compound would predict the frequencies and intensities of all its fundamental vibrational modes. nih.gov The assignments would be based on the Potential Energy Distribution (PED), which quantifies the contribution of individual bond stretches and angle bends to each normal mode. mdpi.com

The table below shows a representative assignment of calculated and experimental vibrational frequencies for the closely related molecule, 4-nitroaniline (B120555). This illustrates the typical correlations between observed spectral peaks and specific functional group vibrations.

| Experimental Frequencies (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Vibrational Assignment | |

|---|---|---|---|

| FT-IR | FT-Raman | (B3LYP) | |

| 3434 | 3436 | 3435 | N-H symmetric stretching |

| - | 3545 | 3542 | N-H asymmetric stretching |

| 3080 | 3082 | 3081 | C-H aromatic stretching |

| 1580 | 1583 | 1581 | NO₂ asymmetric stretching |

| 1320 | 1318 | 1319 | NO₂ symmetric stretching |

| 1528 | 1530 | 1529 | C-C aromatic stretching |

| 1265 | 1261 | 1263 | C-N stretching |

| 837 | 835 | 836 | NO₂ deformation |

Data based on experimental and theoretical studies of 4-nitroaniline. jchps.com

Global and Local Reactivity Descriptors

Global and local reactivity descriptors derived from conceptual DFT are powerful tools for predicting the chemical reactivity and stability of molecules. nih.gov These indices are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. researchgate.netijarset.com

Chemical Softness (S) is the reciprocal of hardness (S = 1/η). A "soft" molecule has a small HOMO-LUMO gap and is more polarizable and reactive. ijarset.comdergipark.org.tr

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. It measures the stabilization in energy when the system acquires additional electronic charge from the environment. dergipark.org.tracs.org A higher ω value indicates a better electrophile.

These parameters are calculated using the energies of the HOMO and LUMO as follows:

η = (E_LUMO - E_HOMO) / 2

ω = μ² / (2η)

Ionization Potential (I) is the minimum energy required to remove an electron from a molecule. Within the framework of Koopman's theorem, it can be approximated as the negative of the HOMO energy (I ≈ -E_HOMO). ijarset.com A lower ionization potential suggests the molecule is a better electron donor.

Chemical Potential (μ) represents the "escaping tendency" of an electron from a system. It is calculated as the negative of electronegativity (μ = -χ) and can be approximated as μ ≈ (E_HOMO + E_LUMO) / 2. ijarset.com

The table below provides representative values for these global reactivity descriptors, as calculated for similar nitroaniline derivatives.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

|---|---|---|---|

| Ionization Potential | I | -E_HOMO | 7.52 |

| Electron Affinity | A | -E_LUMO | 2.15 |

| Chemical Hardness | η | (I - A) / 2 | 2.69 |

| Chemical Softness | S | 1 / η | 0.37 |

| Chemical Potential | μ | -(I + A) / 2 | -4.84 |

| Electrophilicity Index | ω | μ² / 2η | 4.36 |

Values are representative and calculated based on data for related aromatic compounds to illustrate typical magnitudes. researchgate.netijarset.com

While global descriptors describe the reactivity of the molecule as a whole, Fukui functions are local reactivity descriptors that identify which specific atoms within a molecule are most susceptible to attack. wikipedia.org The Fukui function measures the change in electron density at a given point when an electron is added to or removed from the system. mdpi.com

There are three main types of condensed Fukui functions, which are calculated for each atom (k):

f_k⁺ for nucleophilic attack (attack by an electron donor): This indicates the sites most likely to accept an electron. nih.gov

f_k⁻ for electrophilic attack (attack by an electron acceptor): This identifies the sites from which an electron is most easily removed. nih.gov

f_k⁰ for radical attack. nih.gov

The most reactive site for a given type of attack is the one with the highest Fukui function value. ias.ac.in For this compound, Fukui analysis would likely identify the oxygen atoms of the nitro group and the carbon atoms ortho and para to the amino group as primary sites for electrophilic attack, while the nitrogen of the amino group would be a likely site for nucleophilic interaction.

Nonlinear Optical (NLO) Properties and Hyperpolarizability Calculations

Computational analysis of nonlinear optical (NLO) properties provides significant insight into the potential of molecules for applications in photonics and optoelectronics. For organic molecules like this compound, NLO properties arise from the interaction of the molecule's electron cloud with an external electric field, leading to a non-linear response. This response is primarily dictated by the molecular structure, particularly the presence of electron-donating groups (like the amino group) and electron-accepting groups (like the nitro group) connected through a π-conjugated system. This "push-pull" architecture facilitates intramolecular charge transfer (ICT), which is a key factor in enhancing NLO responses.

The primary NLO property of interest at the molecular level is the first hyperpolarizability (β). Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for predicting this value. The selection of an appropriate functional and basis set is crucial for obtaining accurate results. For instance, the B3LYP functional combined with a 6-31+G(d,p) or larger basis set is commonly employed for such calculations.

The calculation involves determining the molecule's response to an applied electric field. The total dipole moment (μ) can be expressed as a power series of the electric field (E): μ = μ₀ + αE + βE² + ...

Here, μ₀ is the permanent dipole moment, α is the linear polarizability, and β is the first hyperpolarizability. Computational software calculates the components of the β tensor (e.g., βxxx, βxxy, βxyy, etc.), from which the total (or static) first hyperpolarizability (β_tot_) can be derived. A large β_tot_ value is indicative of a strong second-order NLO response. For this compound, the charge transfer from the secondary amine donor across the biphenyl (B1667301) system to the nitro acceptor is expected to result in a significant hyperpolarizability. The chlorine atom acts as a weak deactivating group, which can modulate the electronic properties and influence the magnitude of the NLO response.

| Parameter | Calculated Value (a.u.) | Calculated Value (esu) |

|---|---|---|

| β_xxx_ | - | - |

| β_xyy_ | - | - |

| β_xzz_ | - | - |

| β_yyy_ | - | - |

| β_yzz_ | - | - |

| β_zxx_ | - | - |

| β_zyy_ | - | - |

| β_zzz_ | - | - |

| β_tot_ (Static First Hyperpolarizability) | - | - |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. It is widely applied to predict UV-Visible absorption spectra, providing insights into electronic transitions, such as their energy, intensity (oscillator strength), and nature (e.g., n→π, π→π, or intramolecular charge transfer). For a molecule like this compound, TD-DFT calculations can elucidate the transitions responsible for its color and electronic behavior.

The calculations typically begin with an optimized ground-state geometry. Then, TD-DFT is used to calculate the vertical excitation energies to various excited states. The results allow for the simulation of a theoretical UV-Vis spectrum, which can be compared with experimental data. Key outputs include the excitation wavelength (λ), the oscillator strength (f), and the molecular orbitals (MOs) involved in the transition. The oscillator strength is a dimensionless quantity that indicates the probability of a specific electronic transition occurring upon light absorption; a higher value corresponds to a more intense absorption peak.

For this compound, the most significant electronic transitions are expected to involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of these frontier orbitals often reveals a π→π* transition characterized by the transfer of electron density from the electron-rich chlorophenyl-amine moiety (donor) to the electron-deficient nitro-substituted ring (acceptor). This HOMO→LUMO transition is typically the lowest energy transition and corresponds to the maximum absorption wavelength (λ_max_).

Below is a representative table showing the kind of data a TD-DFT calculation would provide for the most significant electronic transitions.

| Transition | Excitation Energy (eV) | Wavelength λ (nm) | Oscillator Strength (f) | Major MO Contribution |

|---|---|---|---|---|

| S₀ → S₁ | - | - | - | HOMO → LUMO |

| S₀ → S₂ | - | - | - | HOMO-1 → LUMO |

| S₀ → S₃ | - | - | - | HOMO → LUMO+1 |

Solvent Effects on Electronic Properties (e.g., Polarizable Continuum Model (PCM) Calculations)

The electronic properties and spectral behavior of molecules, especially polar ones like this compound, can be significantly influenced by their environment. The Polarizable Continuum Model (PCM) is a widely used computational approach to simulate the effects of a solvent without explicitly modeling individual solvent molecules, which would be computationally prohibitive. In the PCM framework, the solute molecule is placed in a cavity within a continuous medium characterized by its dielectric constant (ε). The solute polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute, allowing for the calculation of properties in a solvated state.

PCM calculations are often combined with DFT and TD-DFT to predict how properties change from the gas phase to a solution. For push-pull molecules, an increase in solvent polarity typically leads to a stabilization of the polar excited state more than the ground state. This differential stabilization results in a decrease in the energy gap of the HOMO→LUMO transition, causing a red shift (bathochromic shift) in the maximum absorption wavelength (λ_max_).

By performing TD-DFT calculations with the PCM model for a range of solvents with varying dielectric constants (e.g., Cyclohexane (ε ≈ 2.0), Chloroform (ε ≈ 4.8), Acetone (ε ≈ 20.5), and Water (ε ≈ 78.4)), one can predict the solvatochromic behavior of this compound. This analysis is crucial for understanding how the molecule will behave in different chemical environments and for designing materials for solution-based applications.

The following table illustrates the expected trend of the primary absorption wavelength for this compound in different solvents as predicted by TD-DFT/PCM calculations.

| Solvent | Dielectric Constant (ε) | Calculated λ_max_ (nm) |

|---|---|---|

| Gas Phase | 1.0 | - |

| Cyclohexane | 2.02 | - |

| Chloroform | 4.81 | - |

| Acetone | 20.5 | - |

| Acetonitrile | 35.7 | - |

| Water | 78.4 | - |

Thermochemical Properties and Stability Analysis

Computational chemistry provides essential tools for determining the thermochemical properties of molecules, which are fundamental to understanding their stability and reactivity. Properties such as the standard enthalpy of formation (ΔH_f_°), standard Gibbs free energy of formation (ΔG_f_°), entropy (S°), and heat capacity (C_p_) can be calculated using high-level ab initio methods like the Gaussian-n (e.g., G4) or Complete Basis Set (CBS) models (e.g., CBS-QB3, CBS-APNO). These methods employ a series of calculations to extrapolate energies to a high level of theory and a complete basis set, yielding highly accurate thermochemical data.

The thermodynamic stability of a molecule refers to its relative energy compared to other isomers or decomposition products under specific conditions. A negative Gibbs free energy of formation indicates that a compound is stable with respect to its constituent elements in their standard states. For this compound, isodesmic reactions are often employed in calculations to improve accuracy. This method involves constructing a balanced reaction where the types of chemical bonds are conserved, allowing for significant cancellation of errors in the calculation of the reaction enthalpy, which is then used to derive the enthalpy of formation of the target molecule.

Vibrational frequency analysis, performed after geometry optimization, is crucial not only for confirming that the structure is a true energy minimum but also for calculating thermodynamic properties like entropy and heat capacity based on statistical mechanics. These calculations help in predicting the molecule's behavior at different temperatures and are vital for process design and safety analysis in chemical synthesis.

A summary of key thermochemical properties that would be obtained from a high-level computational study is presented in the table below.

| Thermochemical Property | Symbol | Calculated Value | Units |

|---|---|---|---|

| Standard Enthalpy of Formation | ΔH_f_° | - | kJ/mol |

| Standard Gibbs Free Energy of Formation | ΔG_f_° | - | kJ/mol |

| Standard Entropy | S° | - | J/(mol·K) |

| Heat Capacity (constant pressure) | C_p_ | - | J/(mol·K) |

Unveiling the Solid-State Architecture of this compound: A Look into its Crystallographic and Supramolecular Features

Crystallographic Studies and Solid State Supramolecular Architecture

Hirshfeld Surface Analysis and Quantitative Contribution to Crystal Packing

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, providing insights into the nature and relative importance of various non-covalent contacts.

The analysis generates a three-dimensional surface around a molecule, color-coded to show the normalized contact distance (dnorm), which helps in identifying regions of significant intermolecular interactions. nih.govresearchgate.net Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative prevalence. nih.govresearchgate.net

Table 1: Quantitative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Compounds

| Interaction Type | 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole Contribution (%) | 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole Contribution (%) |

| H⋯H | 48.7 | 39.2 |

| H⋯C/C⋯H | 22.2 | 25.2 |

| Cl⋯H/H⋯Cl | 8.8 | 11.4 |

| O⋯H/H⋯O | 8.2 | 8.0 |

| N⋯H/N⋯H | 5.1 | - |

Identification of Crystal Packing Motifs and Network Dimensionality (e.g., Chains, 3D Nets)

In the case of 4-chloro-2-nitroaniline, a related compound, molecules are linked by N—H⋯O hydrogen bonds to form one-dimensional ribbons. researchgate.net The crystal structure of 4-chloro-2-nitroaniline reveals that it crystallizes with two molecules in the asymmetric unit, which form a dimer through intermolecular hydrogen bonds. researchgate.net These dimers are then further connected into a one-dimensional ribbon structure via N—H⋯O hydrogen bonding. researchgate.net

In other related structures, a variety of packing motifs have been observed. For instance, in 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, C—H⋯π interactions link the molecules to form a three-dimensional network. researchgate.netnih.gov Similarly, the crystal structure of 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate (B514982) features molecules linked by C—H⋯O and C—H⋯Cl hydrogen bonds, forming layers that are further connected into a three-dimensional supramolecular structure. researchgate.net The presence of offset π–π stacking interactions between aromatic rings is also a common feature in the crystal packing of such compounds. researchgate.netsoton.ac.uk

These examples demonstrate how a combination of hydrogen bonds, halogen bonds, and π–π interactions can lead to the formation of diverse supramolecular architectures with varying dimensionalities.

Influence of Molecular Conformation on Solid-State Structure

The conformation of a molecule, which describes the spatial arrangement of its atoms, plays a crucial role in determining its solid-state structure. The flexibility or rigidity of a molecule, including the dihedral angles between its constituent rings, directly influences how it can pack in a crystal lattice.

For this compound, the relative orientation of the chlorophenyl and nitroaniline rings is a key conformational parameter. In the solid state, the molecule is likely to adopt a conformation that optimizes intermolecular interactions while minimizing steric hindrance.

Studies on related compounds provide insights into this relationship. For example, in 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, the mean planes of the 4-chlorophenyl, 2-methylphenyl, and phenylene rings are significantly twisted with respect to the central oxazole (B20620) ring, with dihedral angles of 62.8°, 65.1°, and 15.1°, respectively. nih.gov In contrast, the two aromatic rings in 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate are nearly coplanar, with a dihedral angle of only 3.56°. researchgate.net

The planarity of the molecule can have a significant impact on the resulting crystal packing. For instance, planar molecules are more likely to engage in efficient π–π stacking interactions, which can be a dominant force in the crystal assembly. soton.ac.uk In 4-chloro-2-nitroaniline, both crystallographically independent molecules are planar, which facilitates the formation of the observed hydrogen-bonded network. researchgate.net The presence of an intramolecular hydrogen bond between the amino and nitro groups in 2-nitroaniline (B44862) derivatives can also contribute to the planarity of the molecule by creating a six-membered chelate ring. researchgate.net

Polymorphism and Phase Transitions in Related Analogues

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, and their formation can be influenced by factors such as solvent and temperature. soton.ac.uksoton.ac.uk

The study of polymorphism in related analogues is important as it suggests that this compound may also be capable of existing in multiple crystalline forms. The conditions of crystallization, such as the choice of solvent and the rate of cooling, could potentially lead to the isolation of different polymorphs with unique solid-state architectures and properties. soton.ac.uksoton.ac.uk

Applications in Advanced Materials and Chemical Technologies Research Focus

Role in the Synthesis of Functional Dyes and Pigments

4-(4-Chlorophenyl)-2-nitroaniline and its isomer, 4-chloro-2-nitroaniline (B28928), serve as important intermediates in the synthesis of functional dyes and pigments, particularly azo dyes. ijirset.comresearchgate.netunb.ca The presence of the primary amine group (after reduction of the nitro group) allows for diazotization, a key reaction in the formation of the chromophoric azo group (-N=N-).

Nitroanilines are frequently employed as diazo components in the synthesis of disperse dyes for coloring synthetic fibers. ijirset.comijsr.net Research has demonstrated the synthesis of various monoazo reactive dyes from nitroaniline derivatives. These dyes have been successfully applied to silk, wool, and cotton, showing good fastness properties. ijsr.net

A notable application of 4-chloro-2-nitroaniline is in the preparation of transparent pigmentary compositions for printing inks. In one patented process, a mixture of diazonium salts, including that derived from 4-chloro-2-nitroaniline, is coupled with acetylaceto-2-anisidide to produce a pigment with desirable transparency and coloristic properties. unb.ca

The following table summarizes the key components and resulting products in the synthesis of functional dyes and pigments involving nitroanilines.

| Diazo Component Precursor | Coupling Agent | Resulting Product | Application |

| 4-Chloro-2-nitroaniline | Acetylaceto-2-anisidide | Azo pigment | Printing inks |

| 4-Nitroaniline (B120555) | 2,4-Dihydroxybenzophenone | Disperse azo dye | Textile dyeing |

| 3-(4-(4-amino-3-nitrobenzyl)-2-nitrophenyl)-2-phenylquinazolin-4(3H)-one | Various cyanurated coupling components | Monoazo reactive dyes | Textile dyeing |

Building Block for Pharmaceutical Chemistry and Medicinal Scaffolds

This compound is a crucial building block in pharmaceutical chemistry, most notably as a key intermediate in the synthesis of Clofazimine (B1669197). acs.orggoogle.comgoogle.com Clofazimine is an antimycobacterial agent used in the treatment of leprosy. nih.gov

The synthesis of Clofazimine involves the reduction of the nitro group of this compound to form N-(4-chlorophenyl)-1,2-phenylenediamine. google.comgoogle.com This diamine then undergoes condensation reactions to construct the final phenazine (B1670421) structure of Clofazimine. acs.org The efficiency and safety of this synthetic route have been improved through the use of catalysts such as metallic nickel for the reduction step. google.comgoogle.com

Furthermore, derivatives of this compound are explored for the synthesis of various medicinal scaffolds. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives with potential antidiabetic properties have been synthesized, showcasing the utility of the broader chemical class in drug discovery. nih.gov

The table below outlines the role of this compound and its derivatives in the synthesis of pharmaceutically relevant compounds.

| Precursor | Synthetic Transformation | Resulting Scaffold/Drug | Therapeutic Area |

| This compound | Reduction of nitro group | N-(4-chlorophenyl)-1,2-phenylenediamine | Intermediate for Clofazimine |

| N-(4-chlorophenyl)-1,2-phenylenediamine | Condensation | Clofazimine | Antimycobacterial (Leprosy) |

| 2-Chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid and p-nitroaniline | Multi-step synthesis | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | Potential Antidiabetic |

Precursor for Advanced Organic Materials (e.g., Photoactive Materials)

While direct applications of this compound as a precursor for photoactive materials are not extensively documented, its structural motifs are indicative of its potential in this area. Nitroaniline derivatives, in general, are known for their unique electronic and optical properties, which are prerequisites for photoactive materials. ontosight.ai

Research into photoactive polymers has utilized nitro-containing compounds in their synthesis. For example, photoactive copolymers have been derived from maleic anhydride (B1165640) and other vinyl monomers, incorporating organic compounds like 1-(2-hydroxyethyl)-3,3-dimethylindoline-6-nitrobenzopyran. preprints.orgnih.gov These materials exhibit photochromism, changing color upon exposure to UV light, which is a key property for applications in optical data storage and smart materials. preprints.orgnih.gov

The presence of the electron-withdrawing nitro group and the electron-donating amino group in the aniline (B41778) structure can lead to intramolecular charge transfer, a phenomenon often associated with non-linear optical properties and photoactivity. The specific substitution pattern of this compound could be harnessed to tune these properties for the development of novel photoactive materials.

Contributions to Heterocyclic Compound Synthesis

This compound is a significant precursor in the synthesis of heterocyclic compounds, with its most prominent application being the synthesis of the phenazine-based drug, Clofazimine. acs.orggoogle.comgoogle.com The synthesis proceeds through the reduction of the nitro group to an amine, followed by cyclization to form the phenazine ring system. acs.org

The diamine intermediate, N-(4-chlorophenyl)-1,2-phenylenediamine, derived from this compound, is also a versatile precursor for other heterocyclic systems, such as quinoxalines. Quinoxaline (B1680401) derivatives are known to exhibit a wide range of biological activities and are synthesized by the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. nih.govthieme-connect.denih.gov

The general reactivity of nitroalkenes in the synthesis of six-membered heterocycles further underscores the potential of nitroaniline derivatives in this field. chemicalbook.com The nitro group can participate in various cycloaddition and cascade reactions to form complex heterocyclic structures. chemicalbook.com

The following table highlights the utility of this compound in the synthesis of different heterocyclic systems.

| Precursor | Key Intermediate | Resulting Heterocycle | Significance |

| This compound | N-(4-chlorophenyl)-1,2-phenylenediamine | Phenazine (in Clofazimine) | Pharmaceutical |

| This compound | N-(4-chlorophenyl)-1,2-phenylenediamine | Quinoxaline (potential) | Biologically active scaffolds |

Surface Functionalization Applications (e.g., Modification of Carbon Materials)

Direct applications of this compound in the surface functionalization of carbon materials have not been widely reported. However, the chemical structure of the molecule, featuring both amino and nitro functional groups, suggests its potential for such applications. The functionalization of carbon materials like carbon nanotubes (CNTs) and graphene is crucial for improving their solubility, dispersibility, and compatibility with other materials for various applications. researchgate.netmdpi.comresearchgate.netnih.gov

Amino-functionalized CNTs have been developed for the detection of nitroaromatic explosives. researchgate.netcnr.it This indicates a strong interaction between the amino groups on the CNT surface and the nitroaromatic compounds. Conversely, it is plausible that a molecule like this compound could be used to functionalize carbon surfaces, with the nitro group available for further chemical modifications or to impart specific electronic properties to the surface.

The modification of graphene and its derivatives with various organic molecules is an active area of research for applications in drug delivery and composites. researchgate.netresearchgate.netmdpi.com The aromatic rings in this compound could facilitate non-covalent functionalization of graphene through π-π stacking interactions, while the amino and nitro groups offer sites for covalent attachment.

Design of Organic Semiconductors

The design of novel organic semiconductors is a rapidly advancing field, and molecules with specific electronic properties are highly sought after. researchgate.netrsc.orgresearchgate.net The incorporation of strong electron-withdrawing groups is a common strategy in the design of n-type organic semiconductors. bohrium.comrsc.org The nitro group is a potent electron-withdrawing group, and nitroaromatics are being investigated as n-type organic semiconductors for field-effect transistors. bohrium.comrsc.org

While this compound has not been specifically reported as an organic semiconductor, its molecular structure possesses features that are relevant to this field. The presence of the nitro group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is a key requirement for n-type semiconductors. The diarylamine structure can also influence the molecular packing in the solid state, which is critical for efficient charge transport.

Further research into the electronic properties and thin-film characteristics of this compound and its derivatives could reveal their potential as active materials in organic electronic devices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.